Ethyl decyl terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

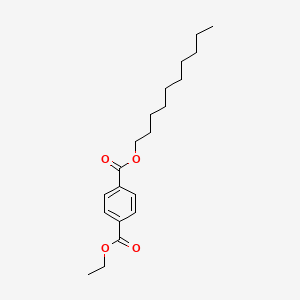

Ethyl decyl terephthalate is an organic compound belonging to the family of terephthalates. It is an ester formed from terephthalic acid and ethyl decyl alcohol. This compound is known for its applications in various industries, particularly in the production of plasticizers and polymers. Its chemical structure consists of a benzene ring with two ester groups attached, making it a versatile compound in chemical synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl decyl terephthalate can be synthesized through the esterification of terephthalic acid with ethyl decyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethyl decyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is conducted at elevated temperatures and may involve the use of a catalyst to speed up the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl decyl terephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols.

Major Products:

Oxidation: Terephthalic acid.

Reduction: Ethyl decyl alcohol.

Substitution: Various substituted terephthalates depending on the nucleophile used.

Scientific Research Applications

Ethyl decyl terephthalate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Investigated for its potential as a biocompatible material in medical devices.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of ethyl decyl terephthalate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is facilitated by the ester groups, which interact with the polymer chains through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Bis(2-ethylhexyl) terephthalate: Another terephthalate ester used as a plasticizer with similar properties but different alkyl groups.

Di(2-ethylhexyl) phthalate: A phthalate ester with similar plasticizing properties but different chemical structure.

Dioctyl terephthalate: Similar in structure but with different alkyl groups, leading to variations in physical properties.

Uniqueness: Ethyl decyl terephthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other terephthalates. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications .

Biological Activity

Ethyl decyl terephthalate (EDT) is an ester compound derived from terephthalic acid and decanol. It has gained attention in various fields, particularly in materials science and biochemistry, due to its potential applications and biological interactions. This article delves into the biological activity of EDT, summarizing key findings from recent research, including its effects on living organisms, potential toxicity, and enzymatic interactions.

Chemical Structure and Properties

EDT is characterized by its chemical structure, which includes a terephthalate moiety linked to an ethyl group and a decyl chain. This structure imparts specific physical and chemical properties that influence its biological interactions.

Enzymatic Interactions

Recent studies have highlighted the role of enzymes in the degradation of polyethylene terephthalate (PET), a polymer related to EDT. For instance, cutinase-like enzymes have shown significant activity in breaking down PET into its constituent monomers, such as terephthalic acid (TPA) and mono(2-hydroxyethyl) terephthalate (MHET) . This enzymatic activity points to potential applications of EDT in bioremediation processes.

Table 1: Enzymatic Activity on PET Degradation

| Enzyme Type | Source | Degradation Efficiency (%) | Main Products |

|---|---|---|---|

| Cutinase | Humicola insolens | 97 | TPA, MHET, BHET |

| PETase | Ideonella sakaiensis | 22.5 | TPA, MHET |

Toxicity Studies

Toxicological assessments of phthalates, including EDT derivatives, have indicated minimal acute toxicity in aquatic organisms. For example, studies on diisononyl phthalate (DINP) revealed no significant adverse effects on fish populations . However, concerns regarding endocrine disruption persist, necessitating further investigation into the long-term impacts of EDT exposure on reproductive health and development in both humans and wildlife.

Case Studies

- Biodegradation by Microorganisms : A study demonstrated that Bacillus safensis could effectively degrade PET films containing EDT derivatives, resulting in significant weight loss and conversion to TPA and MHET . This finding underscores the potential for using EDT in environmental applications aimed at reducing plastic waste.

- Environmental Impact Assessment : Research indicates that phthalates can accumulate in aquatic environments and affect the reproductive systems of various species. The Washington State Department of Ecology reported widespread exposure to phthalates among human populations, linking them to reproductive toxicity and developmental issues .

Properties

CAS No. |

54699-33-1 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-O-decyl 1-O-ethyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-3-5-6-7-8-9-10-11-16-24-20(22)18-14-12-17(13-15-18)19(21)23-4-2/h12-15H,3-11,16H2,1-2H3 |

InChI Key |

TXYMWKFYHOTGMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.